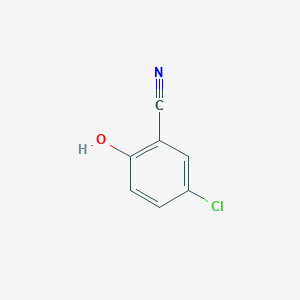

5-Chloro-2-hydroxybenzonitrile

Übersicht

Beschreibung

5-Chloro-2-hydroxybenzonitrile is a chemical compound with the molecular formula C7H4ClNO . It has an average mass of 153.566 Da and a monoisotopic mass of 152.998138 Da .

Synthesis Analysis

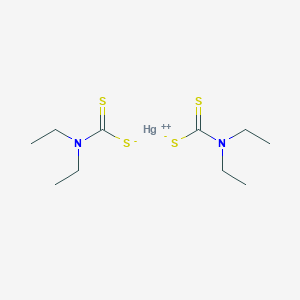

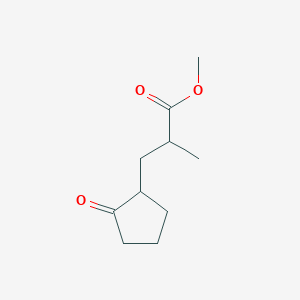

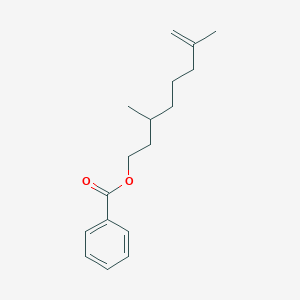

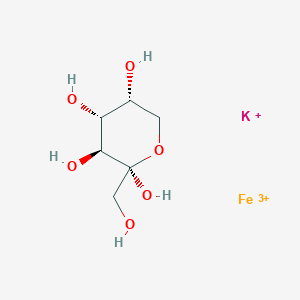

The synthesis of 5-Chloro-2-hydroxybenzonitrile involves diverse arylmethyl groups to replace the benzyl moiety of the lead Hsp90 inhibitor . The hydroxyaldehyde, being at least partially in the form of a salt and/or complex of the metal, may be used as such or in the form of a solution or dispersion in water or in a water-miscible or water-immiscible organic solvent .Molecular Structure Analysis

The molecular structure of 5-Chloro-2-hydroxybenzonitrile consists of a benzene ring with a carbon bearing a nitro group . The InChI code for this compound is 1S/C7H4ClNO/c8-6-1-2-7 (10)5 (3-6)4-9/h1-3,10H .Physical And Chemical Properties Analysis

5-Chloro-2-hydroxybenzonitrile has a density of 1.4±0.1 g/cm3, a boiling point of 269.4±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 37.7±0.4 cm3, a polar surface area of 44 Ų, and a molar volume of 108.5±5.0 cm3 .Wissenschaftliche Forschungsanwendungen

Photochemistry and Reactivity : The photochemistry of 5-chloro-2-hydroxybenzonitrile was studied in aqueous solutions, highlighting its reactivity and formation of transient species and photoproducts. These findings are crucial for understanding its behavior under light exposure and potential applications in photochemical processes (Bonnichon, Grabner, Guyot, & Richard, 1999).

Dehalogenation and Environmental Impact : Research on Desulfitobacterium chlororespirans revealed its ability to debrominate and deiodinate compounds similar to 5-Chloro-2-hydroxybenzonitrile, offering insights into bioremediation and environmental impact of such chemicals (Cupples, Sanford, & Sims, 2005).

Aquatic Photodegradation : Studies on the aquatic photodegradation of related compounds indicate the environmental fate and degradation pathways of 5-Chloro-2-hydroxybenzonitrile in aquatic systems, essential for assessing its environmental impact (Kochany, Choudhry, & Webster, 1990).

Chemical Structure and Interactions : The analysis of isostructures and polymorphs of similar compounds provides insights into the molecular interactions and structural characteristics of 5-Chloro-2-hydroxybenzonitrile, which can be useful in material science and crystallography (Britton, 2006).

Pesticide Reduction Mechanisms : Understanding the reduction mechanisms of structurally related pesticides can inform the development of safer and more efficient pesticides, as well as strategies for their environmental decontamination (Sokolová et al., 2008).

Herbicide Activity and Resistance : The herbicidal properties of related compounds and the development of herbicide resistance in plants through genetic engineering have significant implications for agriculture and crop protection (Stalker, McBride, & Malyj, 1988).

Pharmaceutical Applications : The selective agonist activity of a compound structurally similar to 5-Chloro-2-hydroxybenzonitrile for serotonin receptors suggests potential pharmaceutical applications, especially in neurological and psychiatric disorders (Rørsted, Jensen, & Kristensen, 2021).

Biotransformation by Microorganisms : The ability of actinobacteria to transform compounds similar to 5-Chloro-2-hydroxybenzonitrile into less toxic metabolites is relevant for bioremediation and environmental detoxification (Veselá et al., 2012).

Eigenschaften

IUPAC Name |

5-chloro-2-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO/c8-6-1-2-7(10)5(3-6)4-9/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQDMIXVAYAZGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380516 | |

| Record name | 5-chloro-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-hydroxybenzonitrile | |

CAS RN |

13589-72-5 | |

| Record name | 5-chloro-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13589-72-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

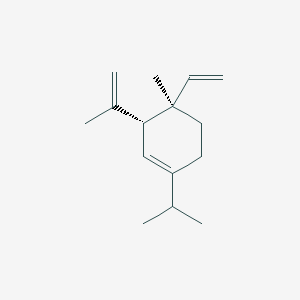

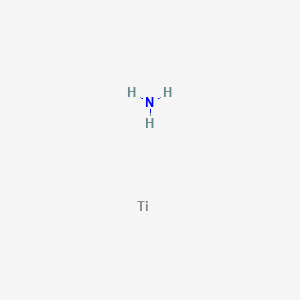

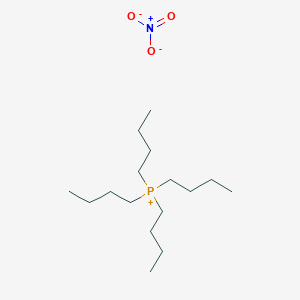

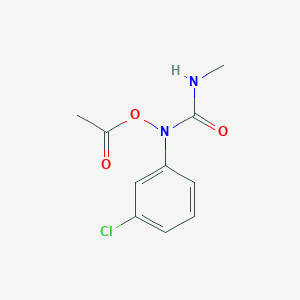

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

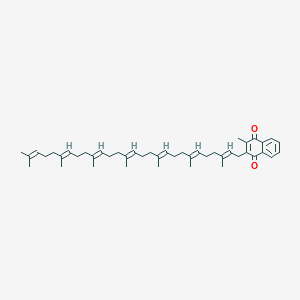

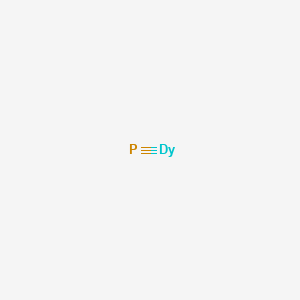

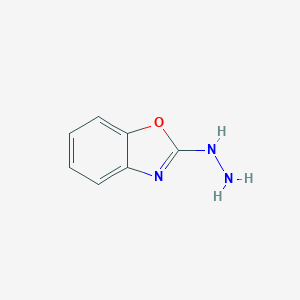

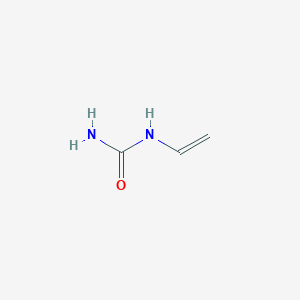

Feasible Synthetic Routes

Q & A

Q1: What are the primary photochemical reactions of 5-chloro-2-hydroxybenzonitrile in aqueous solutions?

A1: 5-Chloro-2-hydroxybenzonitrile undergoes several key photochemical reactions in aqueous solutions:

- Carbene Formation: Upon irradiation, 5-chloro-2-hydroxybenzonitrile forms a triplet carbene intermediate, 3-cyano-4-oxocyclohexa-2,5-dienylidene, through heterolytic HCl elimination from its triplet excited state. [, ] This carbene exhibits characteristic absorption peaks at 385 nm and 368 nm. []

- Reaction with Oxygen: The carbene intermediate readily reacts with oxygen to produce cyanobenzo-1,4-quinone-O-oxide, characterized by an absorption peak at 470 nm. []

- Reduction by Propan-2-ol: Propan-2-ol reduces the carbene intermediate, yielding the 2-cyanophenoxyl radical, with absorption peaks at 402 nm and 387 nm. []

- Formation of Primary Photoproducts: In deoxygenated solutions, primary photoproducts include 2,5-dihydroxybenzonitrile and biphenyl derivatives. [] The addition of propan-2-ol (0.13 M) leads to the formation of 2-hydroxybenzonitrile. [] In the presence of bromide ions (10^-2 M), 5-bromo-2-hydroxybenzonitrile is produced. []

Q2: How does the presence of bromide ions influence the photochemistry of 5-chloro-2-hydroxybenzonitrile?

A2: Bromide ions significantly impact the photochemical behavior of 5-chloro-2-hydroxybenzonitrile by:

- Enhancing Carbene Formation: The quantum yield of carbene formation increases considerably upon the addition of bromide ions, reaching a value of 0.20 compared to 0.062 without bromide. [] This enhancement is attributed to the heavy-atom effect, where bromide ions facilitate intersystem crossing to the triplet state, which is the precursor to carbene formation.

- Formation of Specific Photoproducts: In the presence of bromide ions, 5-bromo-2-hydroxybenzonitrile is formed as a photoproduct. [] This suggests that bromide ions participate in reactions with the photogenerated intermediates.

Q3: What is the role of the cyano (CN) substituent in the photochemistry of 5-chloro-2-hydroxybenzonitrile?

A3: The cyano (CN) substituent plays a crucial role in the photochemistry of 5-chloro-2-hydroxybenzonitrile:

- Influencing Excited State Properties: The CN substituent increases the lifetime of the triplet excited state, making it more available for reactions like carbene formation. []

- Enabling Deprotonation: The CN group also lowers the pK* of the lowest excited singlet state to 0.12 ± 0.04, facilitating deprotonation even under neutral conditions. [] This deprotonation can lead to the formation of reactive intermediates like phenoxyl radicals.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.